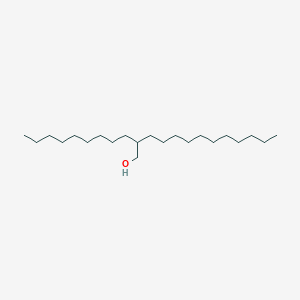

2-Nonyltridecan-1-ol

Description

2-Nonyltridecan-1-ol (hypothetical structure based on nomenclature) is a branched long-chain fatty alcohol with the molecular formula C22H46O. The "nonyl" (C9H19) and "tridecan" (C13H27) groups suggest a structure where a nonyl chain is attached to the second carbon of a tridecanol backbone. This branching reduces crystallinity compared to linear isomers, enhancing solubility in nonpolar solvents and improving emollient properties.

Properties

IUPAC Name |

2-nonyltridecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23)19-17-15-13-10-8-6-4-2/h22-23H,3-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBKSKNFOPOYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCCCCC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525359 | |

| Record name | 2-Nonyltridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54439-52-0 | |

| Record name | 2-Nonyltridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyltridecan-1-ol can be achieved through several methods:

Hydroformylation of Alkenes: This method involves the hydroformylation of a long-chain alkene, followed by hydrogenation. The reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions.

Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable aldehyde or ketone, followed by hydrolysis to yield the desired alcohol.

Reduction of Carboxylic Acids or Esters: Long-chain carboxylic acids or esters can be reduced using lithium aluminum hydride (LiAlH4) or other reducing agents to produce the corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydroformylation process due to its efficiency and scalability. The process is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-Nonyltridecan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Although already an alcohol, further reduction can lead to the formation of alkanes, though this is less common.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

Oxidation: Nonyltridecanal (aldehyde) or Nonyltridecanoic acid (carboxylic acid).

Reduction: Nonyltridecane (alkane).

Substitution: Nonyltridecyl chloride (alkyl halide).

Scientific Research Applications

2-Nonyltridecan-1-ol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.

Biology: Studied for its potential antimicrobial properties and its role in cell membrane interactions.

Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: Utilized in the formulation of lubricants, plasticizers, and as an intermediate in the production of other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Nonyltridecan-1-ol largely depends on its interaction with biological membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting membrane-bound enzymes and receptors. This can lead to changes in cell permeability and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key Research Findings and Data Gaps

Branching Effects: Branched alcohols like 2-octyldodecan-1-ol exhibit lower melting points and better solubility than linear analogs (e.g., nonadecan-1-ol), a trend likely applicable to this compound .

Synthesis Challenges : Production of highly branched, long-chain alcohols requires advanced catalytic processes, limiting commercial availability .

Biological Activity

2-Nonyltridecan-1-ol is a long-chain fatty alcohol that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its antibacterial, antimicrobial, and cytotoxic properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic carbon chain, which contributes to its biological activity. The molecular formula is , indicating it is a fatty alcohol with significant lipophilicity. This property allows it to interact effectively with biological membranes.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties against various pathogens. In a study analyzing bioactive compounds produced by Paracoccus pantotrophus, the hexane fraction containing this compound showed significant zones of inhibition against multi-drug resistant organisms (MDROs) such as methicillin-resistant Staphylococcus aureus (MRSA) and other clinical pathogens like Pseudomonas aeruginosa and Salmonella species .

Table 1: Antibacterial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Methicillin-resistant S. aureus | 4 |

| Pseudomonas aeruginosa | 5 |

| Salmonella paratyphi-A | 5 |

| Proteus sp. | 7 |

The results indicate that the compound is particularly effective against Gram-negative bacteria, which are often more resistant to conventional antibiotics.

Antimicrobial Properties

In addition to antibacterial effects, this compound has shown promise as an antimicrobial agent. A study highlighted that long-chain fatty alcohols, including this compound, possess inherent antimicrobial properties due to their ability to disrupt microbial membranes .

Case Study: Efficacy Against Biofilms

A case study evaluated the effectiveness of this compound in disrupting biofilms formed by Staphylococcus epidermidis, a common cause of device-related infections. The compound demonstrated a significant reduction in biofilm formation at concentrations as low as 0.5% (v/v), suggesting its potential application in preventing biofilm-related infections in clinical settings .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated, particularly in relation to cancer cells. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (PC3) | 25 |

| Breast Cancer (MCF7) | 30 |

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the optimal synthetic routes for 2-Nonyltridecan-1-ol in laboratory settings, and how can purity be ensured? A: The primary methods include:

- Grignard Reaction : Reacting nonylmagnesium bromide with tridecanal, followed by acid quenching. This method requires strict anhydrous conditions and inert atmospheres to prevent side reactions .

- Hydrogenation Coupling : Catalytic hydrogenation of unsaturated precursors (e.g., 2-nonyltridecene) using palladium or nickel catalysts. Optimal temperatures range from 80–120°C, with pressure monitored to avoid over-reduction .

- Carboxylic Acid Reduction : Using lithium aluminum hydride (LiAlH₄) or borane-THF to reduce esters or acids. Post-reduction purification via fractional distillation (boiling point ~300–320°C) or column chromatography (silica gel, hexane/ethyl acetate) is critical for ≥95% purity .

Characterization Techniques Q: What analytical methods are recommended for confirming the structural identity and purity of this compound? A:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify hydroxyl (-OH) proton (δ 1.5–2.0 ppm) and alkyl chain integration. DEPT-135 can distinguish CH₂ and CH₃ groups in the branched chain .

- GC-MS : Retention time comparison with standards and mass fragmentation patterns (e.g., m/z 326.6 for molecular ion) .

- FT-IR : O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) for functional group confirmation .

Physicochemical Properties Q: How can researchers determine the solubility and partitioning behavior of this compound in biphasic systems? A:

- Octanol-Water Partition Coefficient (Log P) : Shake-flask method with HPLC analysis. Due to its hydrophobicity (predicted Log P ~9–10), use saturated solutions and account for micelle formation .

- Hildebrand Solubility Parameters : Compare with solvents like hexane or toluene to predict miscibility. Experimental validation via turbidity measurements in solvent gradients is advised .

Advanced Research Questions

Membrane Interaction Studies Q: How should experiments be designed to investigate this compound’s integration into lipid bilayers and its impact on membrane dynamics? A:

- Fluorescence Anisotropy : Use DPH or Laurdan probes in liposomes to measure membrane fluidity changes. Concentrations ≥10 µM typically disrupt packing .

- Differential Scanning Calorimetry (DSC) : Monitor phase transition temperatures of model membranes (e.g., DPPC) to assess bilayer destabilization .

- Molecular Dynamics Simulations : Parameterize force fields (e.g., CHARMM36) to model alkyl chain penetration and hydrogen bonding with phospholipid headgroups .

Antimicrobial Mechanism Analysis Q: What methodologies are suitable for evaluating the antimicrobial efficacy of this compound and distinguishing membrane disruption from protein inhibition? A:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with SYTOX Green uptake assays to confirm membrane permeability .

- Proteomic Profiling : LC-MS/MS to identify downregulated enzymes (e.g., ATP synthases) in treated bacteria, differentiating membrane vs. metabolic targets .

- Atomic Force Microscopy (AFM) : Visualize nanoscale membrane pore formation in real-time .

Data Contradiction Resolution Q: How can discrepancies in reported biological activities of this compound be resolved, particularly between in vitro and in vivo studies? A:

- Dose-Response Meta-Analysis : Normalize data across studies using Hill equation modeling to account for concentration-dependent efficacy thresholds .

- Metabolite Profiling : Use LC-HRMS to identify in vivo degradation products (e.g., oxidized aldehydes) that may reduce potency compared to in vitro conditions .

- Cohort Stratification : In animal studies, control for variables like diet-induced lipid composition changes in cell membranes .

Drug Delivery Applications Q: What strategies optimize this compound’s use in enhancing hydrophobic drug solubility without inducing cytotoxicity? A:

- Nanoemulsion Formulation : High-pressure homogenization with lecithin/PEG surfactants (HLB ~12–14) to stabilize droplets <200 nm. Test cytotoxicity via MTT assays in HepG2 cells .

- Solid Lipid Nanoparticles (SLNs) : Hot-melt extrusion with this compound as a lipid matrix. Monitor drug release kinetics using dialysis membranes (MWCO 10 kDa) .

Methodological Considerations

- Quality Control : Cross-validate synthetic batches with NIST reference spectra (e.g., GC retention indices) to ensure reproducibility .

- Ethical Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, ensuring patient anonymity in biomedical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.